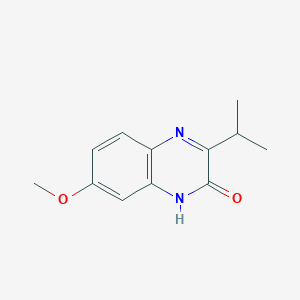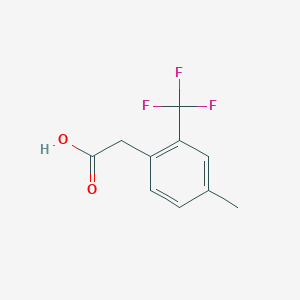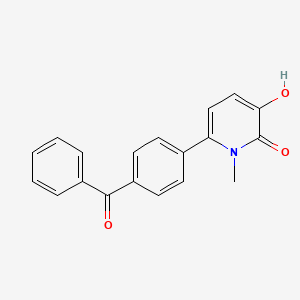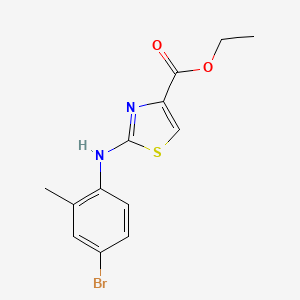
2(1H)-Quinoxalinone, 7-methoxy-3-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinoxalinone, 7-methoxy-3-(1-methylethyl)- is a heterocyclic compound that belongs to the quinoxalinone family Quinoxalinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinoxalinone, 7-methoxy-3-(1-methylethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable diketone or keto acid. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxalinone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoxalinone derivatives with hydrogenated functional groups.
Substitution: Quinoxalinone derivatives with substituted methoxy or isopropyl groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2(1H)-Quinoxalinone, 7-methoxy-3-(1-methylethyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to biological effects.
Pathways Involved: It may inhibit key enzymes involved in cell signaling pathways, such as kinases, thereby affecting cell proliferation and survival.
相似化合物的比较
Quinoxaline: A parent compound with similar structural features but lacking the methoxy and isopropyl groups.
2(1H)-Quinoxalinone: A simpler quinoxalinone derivative without additional substituents.
Uniqueness: 2(1H)-Quinoxalinone, 7-methoxy-3-(1-methylethyl)- is unique due to the presence of the methoxy and isopropyl groups, which enhance its chemical reactivity and potential applications. These substituents can influence the compound’s biological activity, making it a valuable target for drug development and other scientific research.
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
7-methoxy-3-propan-2-yl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)11-12(15)14-10-6-8(16-3)4-5-9(10)13-11/h4-7H,1-3H3,(H,14,15) |
InChI 键 |
SOJLGLUVYRVADY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC2=C(C=C(C=C2)OC)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13874560.png)



![1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene](/img/structure/B13874581.png)




![N-[[3-(chloromethyl)phenyl]methyl]acetamide](/img/structure/B13874602.png)


![Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate](/img/structure/B13874614.png)
